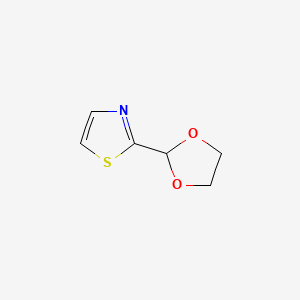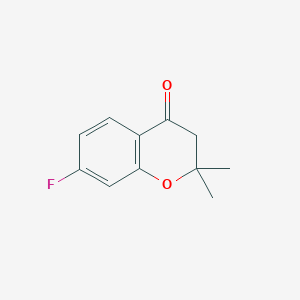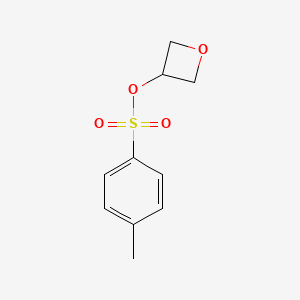
Oxetan-3-yl 4-methylbenzenesulfonate
Vue d'ensemble
Description
Oxetan-3-yl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C10H12O4S . It has a molecular weight of 228.27 . The compound is a solid at room temperature .
Synthesis Analysis
The synthesis of Oxetan-3-yl 4-methylbenzenesulfonate can be achieved through a reaction involving triethylamine in water at 20°C for 18 hours . In this process, p-toluenesulfonyl chloride is added to a solution of the compound and triethylamine in methylene chloride . The reaction mixture is stirred at room temperature overnight . After this time, the reaction is quenched with saturated aqueous sodium bicarbonate and extracted with methylene chloride . The resulting residue is then purified by column chromatography to yield the product .Molecular Structure Analysis
The InChI code for Oxetan-3-yl 4-methylbenzenesulfonate is 1S/C10H12O4S/c1-8-2-4-10 (5-3-8)15 (11,12)14-9-6-13-7-9/h2-5,9H,6-7H2,1H3 . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis
In one experiment, Oxetan-3-yl 4-methylbenzenesulfonate was used in a reaction with 3- (2- (difluoromethoxy)-5-methylpyridin-3-yl)phenol in DMF . The reaction mixture was stirred at 60°C for 8 hours .Physical And Chemical Properties Analysis
Oxetan-3-yl 4-methylbenzenesulfonate has a number of physical and chemical properties. It has a molar refractivity of 54.17 and a topological polar surface area (TPSA) of 60.98 Ų . The compound is soluble, with a solubility of 1.63 mg/ml or 0.00713 mol/l .Applications De Recherche Scientifique
Antioxidant and Corrosion Inhibitors
Oxetan-3-yl 4-methylbenzenesulfonate derivatives have been evaluated as antioxidants and corrosion inhibitors, particularly for lubricating oils. Certain compounds, including those relatedto oxetan-3-yl 4-methylbenzenesulfonate, exhibited significant antioxidant activity. These compounds were also assessed for their optimum concentrations in oil, demonstrating effective application in enhancing the lifespan and efficiency of lubricating oils (Habib, Hassan, & El‐Mekabaty, 2014).
Molecular and Vibrational Analysis
Ab initio quantum chemical methods have been employed to study the structure and vibrational modes of the 4-methylbenzenesulfonate anion, a component related to oxetan-3-yl 4-methylbenzenesulfonate. This study aids in understanding the molecular behavior and interactions of these compounds, which is crucial for their application in various fields, including material science and pharmaceuticals (Ristova, Pejov, Žugić, & Šoptrajanov, 1999).
Synthesis and Chemical Transformations
The synthesis and transformation of compounds involving oxetan-3-yl 4-methylbenzenesulfonate have been explored in various studies. These include unusual ring-expansion processes and the creation of novel compounds with potential interest to medicinal chemists. Such research opens avenues for the development of new drugs and therapeutic agents (Kolluri, Zhang, Singh, & Duncton, 2018).
Inhibitory Effects on Allergic Inflammatory Responses
Research has shown that certain derivatives of oxetan-3-yl 4-methylbenzenesulfonate possess inhibitory effects on allergic inflammatory responses. This suggests their potential use in developing anti-inflammatory and anti-allergic drugs, particularly by regulating mast cell degranulation and associated signaling pathways (Yoo, Lee, & Lee, 2017).
Development of Pharmaceutically Significant Compounds
A novel route for synthesizing3-substituted oxetan-3-yl methyl alcohols from readily available malonates has been developed, demonstrating the versatility and pharmaceutical significance of oxetan-3-yl derivatives. This advancement in synthetic methods is vital for the efficient creation of a range of oxetanes, which are important in drug discovery and development (Boyd & Davies, 2014).
Reactivity with Various Nucleophiles
Systematic studies have explored the reactivity of derivatives similar to oxetan-3-yl 4-methylbenzenesulfonate with different classes of nucleophiles. Understanding the reactivity patterns of these compounds is crucial for their application in organic synthesis and drug design (Forcellini, Hemelaere, Desroches, & Paquin, 2015).
Gold-catalyzed Synthesis
The gold-catalyzed synthesis of various oxetan-3-ones from readily available propargylic alcohols has been developed. This process, which is notable for its simplicity and efficiency, has significant implications in the field of drug discovery, especially in the synthesis of oxetan-3-yl derivatives (Ye, He, & Zhang, 2010).
Safety And Hazards
The compound is classified with the signal word “Warning” and has hazard statements H315, H319, H335 . These statements indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements P261, P305, P338, P351 advise avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes: rinse cautiously with water for several minutes (P305+P338+P351) .
Propriétés
IUPAC Name |
oxetan-3-yl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c1-8-2-4-10(5-3-8)15(11,12)14-9-6-13-7-9/h2-5,9H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFWNFVHKAJOSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2COC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00522636 | |
| Record name | Oxetan-3-yl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00522636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxetan-3-yl 4-methylbenzenesulfonate | |
CAS RN |
26272-83-3 | |
| Record name | Oxetan-3-yl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00522636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | oxetan-3-yl 4-methylbenzene-1-sulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

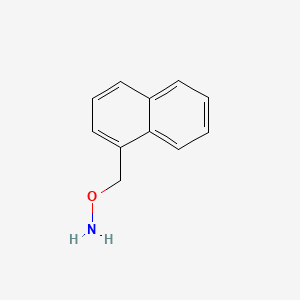
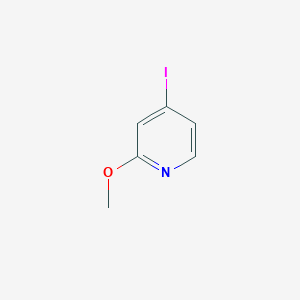

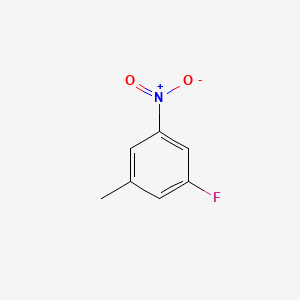

![6,7-Dihydro-5H-cyclopenta[B]pyridin-4-amine](/img/structure/B1316710.png)
![6-Fluoro-2-methylbenzo[d]thiazole](/img/structure/B1316711.png)

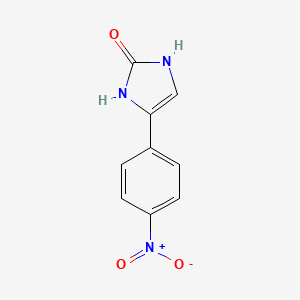

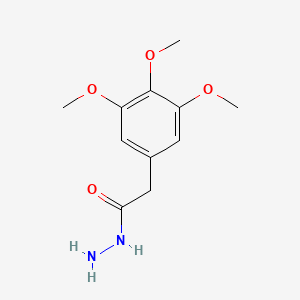
![[4-(1,3-Dioxolan-2-yl)phenyl]methanol](/img/structure/B1316727.png)
